![molecular formula C7H3ClF4O B1402242 2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene CAS No. 1404195-18-1](/img/structure/B1402242.png)
2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene
Overview
Description
2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene, also known as 2-CF3MB, is an organofluorine compound that has been gaining attention in recent years due to its unique properties. It is a colorless liquid with a sweet odor and low toxicity. Its structure consists of a benzene ring with two chlorine atoms, one fluorine atom, and three trifluoromethoxy groups. 2-CF3MB is a versatile compound with multiple applications in the fields of chemistry and biochemistry.
Scientific Research Applications
2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research. It is commonly used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in the polymerization of olefins. Additionally, it has been used in the synthesis of fluorinated polymers, such as polytetrafluoroethylene (PTFE).
Mechanism of Action
2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene acts as a fluorinating reagent in organic synthesis. It can be used to introduce fluorine atoms into organic molecules, which can lead to the formation of new compounds with desirable properties. It is also used as a catalyst in the polymerization of olefins, which can lead to the formation of polymers with improved properties.
Biochemical and Physiological Effects
2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene has low toxicity and is not known to have any adverse effects on the human body. However, it has been found to be toxic to some aquatic organisms, such as fish and invertebrates, so care should be taken when using it in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene in laboratory experiments include its low toxicity, its versatility, and its ability to introduce fluorine atoms into organic molecules. The main limitation of using 2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene is that it is not very cost-effective, as it is relatively expensive compared to other fluorinating reagents.
Future Directions
The use of 2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene in scientific research is expected to continue to grow in the future. It could be used to synthesize new pharmaceuticals, agrochemicals, and polymers with improved properties. It could also be used in the synthesis of fluorinated materials, such as PTFE, which have a wide range of applications. Additionally, it could be used in the synthesis of fluorinated polymers with improved properties, such as increased strength and durability. Finally, it could be used in the synthesis of fluorinated polymers with improved solubility, which could lead to new applications in drug delivery and other fields.
properties
IUPAC Name |
2-chloro-1-fluoro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYWGOADSTTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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